4-Boc-1-Fmoc-2-piperazineacetic acid

Description

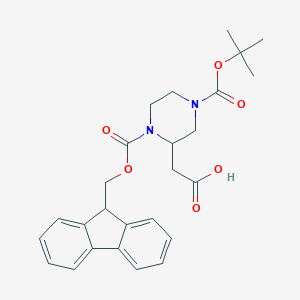

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-12-13-28(17(15-27)14-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEXEZVLDQGZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373543 | |

| Record name | [4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-34-9 | |

| Record name | 4-(1,1-Dimethylethyl) 1-(9H-fluoren-9-ylmethyl) 2-(carboxymethyl)-1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183742-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fmoc-4-Boc-Piperazine-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Boc-1-Fmoc-2-piperazineacetic Acid

CAS Number: 183742-34-9

A Bifunctional Linker for Advanced Drug Discovery and Peptide Synthesis

Introduction

4-Boc-1-Fmoc-2-piperazineacetic acid is a versatile heterobifunctional building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structure, incorporating a piperazine core with two distinct and orthogonally protected nitrogen atoms, positions it as a valuable tool in solid-phase peptide synthesis (SPPS), the construction of peptidomimetics, and as a linker in complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

The piperazine scaffold is a privileged structure in medicinal chemistry, known for enhancing the aqueous solubility and pharmacokinetic profile of drug candidates. The strategic placement of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection and sequential functionalization. This technical guide provides a comprehensive overview of the chemical properties, applications, and general experimental protocols related to this compound.

Chemical Properties and Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 183742-34-9 |

| Molecular Formula | C₂₆H₃₀N₂O₆ |

| Molecular Weight | 466.53 g/mol |

| IUPAC Name | 2-[4-(tert-butoxycarbonyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | 2-8°C |

| Solubility | Soluble in organic solvents such as DMF and DCM |

Core Applications

The unique architecture of this compound, with its orthogonal protecting groups, makes it a highly valuable reagent in several areas of advanced chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, this molecule can be incorporated into a peptide chain to introduce a piperazine moiety. This can serve multiple purposes:

-

Conformational Constraint: The piperazine ring can act as a dipeptide mimic, introducing a turn or specific conformation into the peptide backbone, which can enhance binding affinity and biological activity.

-

Improved Stability: The introduction of a non-natural amino acid analogue can increase the proteolytic stability of the peptide.

-

Scaffold for Further Functionalization: The remaining protected nitrogen can be deprotected and used as a handle for attaching other molecules, such as labels or cytotoxic drugs.

PROTACs and Linker Chemistry

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The piperazine moiety is a popular component of these linkers.[1] The use of piperazine-containing linkers can:

-

Enhance Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the overall water solubility of the PROTAC molecule.[2]

-

Introduce Rigidity: The cyclic nature of the piperazine ring can introduce a degree of conformational rigidity to the linker, which can be crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2]

The orthogonal protecting groups of this compound allow for the sequential attachment of the target protein ligand and the E3 ligase ligand.

Experimental Protocols

General Protocol for Fmoc Deprotection in SPPS

This protocol outlines the removal of the Fmoc group to expose a free amine for subsequent coupling reactions.

Materials:

-

Fmoc-protected peptide on solid support

-

20% piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the byproducts.

-

Wash the resin with DCM (3 times) and proceed to the next coupling step.

General Protocol for Coupling in SPPS

This protocol describes the coupling of an activated amino acid (or a molecule like this compound) to the deprotected amine on the solid support.

Materials:

-

Resin with a free amine

-

Fmoc-protected amino acid (or this compound) (3 equivalents)

-

Coupling reagent, e.g., HATU (2.9 equivalents)

-

Base, e.g., N,N-diisopropylethylamine (DIPEA) (6 equivalents)

-

DMF

Procedure:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (or the piperazine derivative), HATU, and DIPEA in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

General Protocol for Boc Deprotection

This procedure is for the removal of the Boc protecting group, typically performed in solution phase or at the final stage of a synthesis.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

DCM

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an excess of TFA (e.g., 20-50% TFA in DCM).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in water and carefully basify with a saturated sodium bicarbonate solution until the pH is >8.

-

Extract the aqueous layer with DCM (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Visualizing Synthetic Strategies

The following diagrams, generated using Graphviz, illustrate the logical workflows and chemical principles discussed.

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.

Conclusion

This compound is a sophisticated and highly useful building block for modern organic and medicinal chemistry. Its orthogonally protected nature provides chemists with the flexibility to perform selective and sequential chemical transformations, making it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and PROTACs. The ability to introduce a piperazine moiety with control over its substitution pattern allows for the fine-tuning of the physicochemical and pharmacological properties of the final molecules, contributing to the development of novel therapeutics. This guide provides a foundational understanding of its properties and applications for researchers at the forefront of drug discovery.

References

An In-depth Technical Guide to 4-Boc-1-Fmoc-2-piperazineacetic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Boc-1-Fmoc-2-piperazineacetic acid, a bifunctional building block of significant interest in medicinal chemistry and peptide science. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its utility in solid-phase peptide synthesis (SPPS) and its potential as a farnesyltransferase inhibitor. Detailed experimental protocols and data are provided to support its practical application in a research and development setting.

Chemical Structure and Properties

This compound, systematically named 2-[4-(tert-butoxycarbonyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid, is a synthetic amino acid derivative. Its structure incorporates two orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection strategy allows for selective deprotection and functionalization at different nitrogen atoms of the piperazine ring, making it a versatile tool in complex organic synthesis.

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of the piperazine core with protecting groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 183742-34-9 | [1] |

| Molecular Formula | C₂₆H₃₀N₂O₆ | [2] |

| Molecular Weight | 466.53 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Purity (Typical) | ≥97% (HPLC) | [3] |

| Solubility | Soluble in DMF, DMSO, NMP | General knowledge |

| Storage Temperature | 2-8°C | [4] |

| Predicted XLogP | 3.5 | General knowledge |

Spectral and Analytical Data

Table 2: Representative Analytical Data

| Analysis | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the Boc group (~1.4 ppm), the piperazine ring (2.5-4.5 ppm), the acetic acid methylene group (~2.7 ppm), and the Fmoc group (4.2-7.8 ppm). |

| ¹³C NMR | Resonances for the carbons of the Boc group (~28, 80 ppm), the piperazine ring (40-55 ppm), the carboxylic acid (~175 ppm), and the Fmoc group (47, 67, 120-144 ppm). |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 467.2, [M+Na]⁺ at m/z 489.2. |

| HPLC Purity | Typically ≥97% purity when analyzed by reverse-phase HPLC with UV detection at 254 nm or 280 nm. |

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in two primary areas: solid-phase peptide synthesis and as a scaffold for the development of bioactive molecules, including farnesyltransferase inhibitors.

Solid-Phase Peptide Synthesis (SPPS)

The orthogonal protecting groups of this molecule allow for its incorporation into peptide chains as a non-canonical amino acid or as a linker. The Fmoc group is compatible with standard Fmoc-based SPPS protocols, while the Boc group remains intact and can be removed under acidic conditions for subsequent modification.

Experimental Workflow for SPPS Incorporation

The following diagram illustrates a typical workflow for incorporating this compound into a peptide sequence using manual Fmoc-SPPS.

Caption: A generalized workflow for solid-phase peptide synthesis.

Detailed Experimental Protocol for SPPS Coupling:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.[5]

-

Activation of this compound: In a separate vessel, dissolve this compound (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage: After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases.[6] The piperazine scaffold is a known pharmacophore in the design of FTase inhibitors.[7][8] By inhibiting FTase, the localization of Ras to the cell membrane is prevented, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[9][10]

Signaling Pathway of Farnesyltransferase Inhibition

The diagram below illustrates the mechanism of action of farnesyltransferase inhibitors on the Ras signaling pathway.

Caption: Inhibition of the Ras signaling pathway by a farnesyltransferase inhibitor.

While this compound itself is a building block, it can be elaborated into potent farnesyltransferase inhibitors. The piperazine core can be functionalized to mimic the CAAX motif of Ras proteins, which is recognized by FTase.

Conclusion

This compound is a highly versatile and valuable tool for chemical biologists and medicinal chemists. Its orthogonal protecting groups enable its use in complex synthetic strategies, particularly in the construction of modified peptides and peptidomimetics. Furthermore, its piperazine core serves as a promising scaffold for the development of targeted therapeutics, such as farnesyltransferase inhibitors. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing research and drug discovery efforts.

References

- 1. 4-Boc-1-Fmoc-2-Piperazine acetic acid | 183742-34-9 [chemicalbook.com]

- 2. 183742-34-9 CAS MSDS (4-Boc-1-Fmoc-2-Piperazine acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 183742-34-9|this compound|BLD Pharm [bldpharm.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 4-Boc-1-Fmoc-2-piperazineacetic Acid: Properties and Applications in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Boc-1-Fmoc-2-piperazineacetic acid, a bifunctional building block widely utilized in peptide synthesis and as a scaffold in medicinal chemistry. This document details its physicochemical properties, provides a generalized experimental protocol for its application in solid-phase peptide synthesis (SPPS), and explores its relevance in the context of farnesyltransferase inhibition.

Core Physicochemical Properties

This compound is a synthetic amino acid derivative featuring two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group and a fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection strategy allows for selective deprotection and derivatization at different nitrogen atoms of the piperazine ring, making it a versatile tool in the construction of complex molecular architectures.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₀N₂O₆ | [1][2][3] |

| Molecular Weight | 466.5 g/mol | [1] |

| CAS Number | 183742-34-9 | [1][4] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The unique structure of this compound allows for its incorporation into peptide chains to introduce conformational constraints or to serve as a linker for further functionalization. The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), enabling a strategic approach to peptide modification.

Generalized Experimental Protocol for Incorporation in Fmoc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treating with 20% piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes). The resin is then washed thoroughly with DMF to remove residual piperidine.

-

Activation of this compound: In a separate vessel, this compound (typically 2-5 equivalents relative to the resin loading) is dissolved in DMF. A coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) are added to activate the carboxylic acid.

-

Coupling: The activated this compound solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: The Fmoc group on the newly coupled piperazineacetic acid can be removed using 20% piperidine in DMF to allow for the addition of the next amino acid in the sequence, following the standard SPPS cycle.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (and the Boc group on the piperazine moiety) are removed by treatment with a cleavage cocktail (e.g., TFA-based).

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Fmoc-SPPS

Fmoc Solid-Phase Peptide Synthesis Cycle.

Relevance in Farnesyltransferase Inhibition

This compound has been identified as a potential scaffold for the development of farnesyltransferase inhibitors.[4] Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical components of signal transduction pathways regulating cell growth and proliferation. Aberrant Ras activity is a hallmark of many cancers.

FTase catalyzes the transfer of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus of its target proteins. This farnesylation is essential for the proper localization and function of these proteins at the cell membrane. Inhibition of FTase prevents the membrane association of Ras, thereby disrupting downstream signaling and potentially halting uncontrolled cell proliferation.

Farnesyltransferase Signaling Pathway

Inhibition of the Ras Farnesylation Pathway.

Conclusion

This compound is a valuable and versatile building block for chemists and drug discovery professionals. Its orthogonal protecting groups provide strategic flexibility in the synthesis of modified peptides and complex organic molecules. Its utility as a scaffold for developing enzyme inhibitors, such as those targeting farnesyltransferase, underscores its importance in medicinal chemistry and the development of novel therapeutics. The provided protocols and diagrams serve as a foundational guide for the effective application of this compound in a research and development setting.

References

Solubility Profile of 4-Boc-1-Fmoc-2-piperazineacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Boc-1-Fmoc-2-piperazineacetic acid in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and furnishes a detailed, generalized experimental protocol for determining solubility. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound effectively.

Qualitative Solubility Data

This compound, a key building block in peptide synthesis and drug discovery, exhibits solubility in a range of common organic solvents. The available data, summarized below, provides a foundational understanding of its solubility characteristics.

| Solvent | Solubility | Source |

| Chloroform (CHCl₃) | Soluble | [1] |

| Methanol (MeOH) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble |

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of this compound in a specific organic solvent. This method is adapted from standard practices for protected amino acids and peptides.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., DMSO, DMF, Methanol, Chloroform)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

Immediately dilute the filtered supernatant with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the range of the calibration curve.

-

-

Analysis by HPLC:

-

Analyze the prepared standard solutions and the diluted sample solutions by HPLC.

-

Use a suitable mobile phase and column to achieve good separation and peak shape.

-

Record the peak area of the analyte for each injection.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

-

Workflow for Solubility Screening

The following diagram illustrates a logical workflow for screening the solubility of a compound like this compound in multiple solvents.

Caption: A logical workflow for experimental solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. While quantitative data is not currently available in the public domain, the provided qualitative information and experimental protocol offer a solid foundation for researchers working with this compound.

References

An In-depth Technical Guide to Orthogonal Protection Strategy with Boc and Fmoc Groups

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, provides the precision required for multi-step synthetic routes.[1] This technical guide provides a comprehensive overview of the core principles of the orthogonal protection strategy employing the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Boc and Fmoc groups are two of the most widely used amine-protecting groups, forming the foundation of two distinct and powerful strategies in solid-phase peptide synthesis (SPPS).[2][] The fundamental difference between them lies in their lability under different chemical conditions: the Boc group is acid-labile, while the Fmoc group is base-labile.[4] This inherent difference is the cornerstone of their orthogonality, enabling chemists to deprotect one without affecting the other, a critical feature for the synthesis of complex peptides and other organic molecules.[1][5]

Core Principles: A Tale of Two Chemistries

The choice between a Boc or Fmoc-based strategy profoundly influences the entire synthetic plan, from the selection of the solid support resin to the side-chain protecting groups and the final cleavage conditions.[4]

The Boc Strategy: As one of the classical methods in SPPS, the Boc strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is typically achieved using a moderate acid like trifluoroacetic acid (TFA).[2][6] Side-chain protecting groups are often benzyl-based, which are also acid-labile but require a stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2][5] This difference in acid lability between the Nα-Boc group and the side-chain protection is often referred to as "quasi-orthogonal" or a graduated acid lability approach.[4][5]

The Fmoc Strategy: The Fmoc strategy has become the predominant method in modern SPPS.[7][8] It employs the base-labile Fmoc group for Nα-amino protection.[9] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][9] The side-chain protecting groups are typically tert-butyl (tBu) based, which are acid-labile.[] This combination represents a truly orthogonal system, as the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protection, and vice versa.[4][5]

Quantitative Data Summary

The selection between Boc and Fmoc strategies often depends on quantitative factors such as reaction times, yields, and the purity of the final product. The following tables summarize key quantitative data for easy comparison.

Table 1: Nα-Deprotection Conditions and Times [4]

| Protecting Group | Reagent | Concentration (v/v) | Typical Time | Monitoring Method |

| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% | 15-30 min | Not routinely performed per cycle. |

| Fmoc | Piperidine in Dimethylformamide (DMF) | 20% | 5-20 min | UV absorbance of dibenzofulvene-piperidine adduct (~301 nm).[9] |

Table 2: Comparative Characteristics of Boc and Fmoc Strategies [7]

| Characteristic | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection | 20% Piperidine in DMF | 25-50% TFA in DCM |

| Side-Chain Protection | tert-Butyl (tBu)-based | Benzyl (Bzl)-based |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA |

| Orthogonality | Fully Orthogonal[5] | Partial (Graduated Acid Lability)[4] |

| Typical Yield per Step | >99% | High, but can be affected by aggregation. |

| Automation Friendliness | Highly amenable | Less common in modern automated synthesizers. |

| Safety Considerations | Avoids highly corrosive HF.[7] | Requires specialized apparatus for HF handling. |

| Cost of Amino Acids | Can be more expensive.[7] | Generally less expensive.[7] |

Table 3: Illustrative Crude Peptide Purity [4][10]

| Synthesis Strategy | Peptide Sequence | Crude Peptide Purity (%) |

| Fmoc/tBu SPPS | Acyl Carrier Protein (65-74) | ~61% |

| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57% |

| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 67% |

| Boc/Bzl SPPS | General "Difficult Sequences" | Often higher for hydrophobic peptides. |

Note: Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.

Experimental Protocols

Detailed methodologies for the key deprotection steps in both Boc and Fmoc strategies are provided below. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Boc Group Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the N-terminal Boc group from a peptide-resin.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

5% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[6]

-

Pre-wash: Treat the resin with a solution of 50% TFA in DCM for approximately 5 minutes and then drain.[4]

-

Deprotection: Add a fresh solution of 25-50% TFA in DCM to the resin and agitate for 20-30 minutes at room temperature.[10][11]

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times).[11]

-

Neutralization: Wash the resin with 5% DIPEA in DCM (3 times) to neutralize the resulting ammonium salt and remove any residual TFA.[11]

-

Final Wash: Wash the resin again with DCM (3 times) to remove excess DIPEA. The resin is now ready for the next coupling step.[6]

Protocol 2: Fmoc Group Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for the removal of the N-terminal Fmoc group.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.

-

First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[11] Agitate the mixture at room temperature for 1-3 minutes and then drain the solution.[9]

-

Second Deprotection: Add a second portion of the 20% piperidine in DMF solution and agitate for an additional 5-15 minutes at room temperature.[11][12]

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[11]

-

Monitoring (Optional but Recommended): The completion of the deprotection can be monitored by performing a Kaiser test on a small sample of the resin beads to detect the presence of the free primary amine.[9] Alternatively, the collected filtrate containing the dibenzofulvene-piperidine adduct can be analyzed by UV spectrophotometry at approximately 301 nm to quantify the extent of Fmoc removal.[9]

Mandatory Visualization

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Orthogonal relationship between Boc and Fmoc protecting groups.

Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.

Caption: Simplified mechanisms of Boc and Fmoc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

4-Boc-1-Fmoc-2-piperazineacetic Acid: An In-depth Technical Guide to a Versatile Dipeptide Mimetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics are a critical class of molecules in drug discovery, designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. 4-Boc-1-Fmoc-2-piperazineacetic acid has emerged as a valuable building block in the synthesis of these peptidomimetics. Its rigid piperazine core introduces conformational constraints, allowing for the creation of structured molecules that can effectively mimic peptide secondary structures like β-turns. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, including detailed experimental protocols and data to facilitate its use in research and development.

Introduction

The strategic use of protecting groups is fundamental in peptide chemistry and the synthesis of complex organic molecules. For piperazine scaffolds, which are prevalent in medicinal chemistry, the orthogonal tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups enable selective functionalization. This compound is a bifunctional building block designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. The Fmoc group is labile to basic conditions, typically piperidine, allowing for iterative peptide chain elongation, while the Boc group is stable to these conditions and can be removed with acid in the final cleavage step. This differential protection scheme makes it an ideal tool for constructing sophisticated peptidomimetic structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 183742-34-9 | [1][2] |

| Molecular Formula | C₂₆H₃₀N₂O₆ | [3] |

| Molecular Weight | 466.53 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, NMP, and other common organic solvents for SPPS | [3] |

| Storage Temperature | 2-8°C |

Synthesis and Incorporation into Peptidomimetics

While a detailed, publicly available protocol for the de novo synthesis of this compound is scarce, its application in peptidomimetic synthesis via Fmoc-based SPPS is well-established. The general workflow involves the sequential coupling of amino acids and the piperazine building block to a solid support resin.

General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

-

Rink Amide resin (or other suitable resin)

-

This compound

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane - TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.[4]

-

Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.[4]

-

Coupling: Add the activated building block solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[4] Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Washing: After the coupling is complete, wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, activation, and coupling steps for subsequent amino acids until the desired sequence is assembled.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Fmoc Deprotection using Piperazine

While specific yield and purity data for peptides incorporating this compound are sequence-dependent, studies on the use of piperazine for Fmoc deprotection provide valuable insights. A comparative study of deprotection reagents in microwave-assisted Fmoc-SPPS demonstrated that piperazine is a highly effective alternative to piperidine.

| Peptide Sequence | Deprotection Reagent | Crude Yield (%) | Purity (%) |

| NBC112 | 4-Methylpiperidine (4MP) | 85 | 75 |

| Piperidine (PP) | 80 | 78 | |

| Piperazine (PZ) | 79 | 82 | |

| NBC155 | 4-Methylpiperidine (4MP) | 92 | 85 |

| Piperidine (PP) | 88 | 87 | |

| Piperazine (PZ) | 85 | 90 | |

| NBC759 | 4-Methylpiperidine (4MP) | 78 | 70 |

| Piperidine (PP) | 75 | 72 | |

| Piperazine (PZ) | 72 | 75 | |

| NBC1951 | 4-Methylpiperidine (4MP) | 65 | 60 |

| Piperidine (PP) | 62 | 63 | |

| Piperazine (PZ) | 58 | 68 |

Data adapted from a study on microwave-assisted Fmoc-SPPS. The study highlights that while yields may be slightly higher with 4-methylpiperidine, piperazine consistently provides better purity.

Applications as a Dipeptide Mimetic in Drug Discovery

The conformationally constrained nature of the piperazine ring makes this compound an excellent scaffold for mimicking dipeptide units, particularly β-turns. This has led to its application in the development of peptidomimetics targeting a range of biological processes.

Growth Hormone Secretagogues

Phenylpiperazine-based peptidomimetics have been developed as potent, orally active growth hormone (GH) secretagogues.[5] These compounds mimic the action of ghrelin by binding to the growth hormone secretagogue receptor (GHSR), stimulating the release of GH from the pituitary gland.[5] The piperazine scaffold helps to correctly orient the pharmacophoric elements, leading to high binding affinity and efficacy.[5]

Alzheimer's Disease Modulators

Piperazine-based compounds are being investigated as multi-target agents for Alzheimer's disease. They have been shown to inhibit the aggregation of both amyloid-β (Aβ) and tau proteins, two key pathological hallmarks of the disease. The piperazine core can be functionalized to interact with the aggregation-prone regions of these proteins, disrupting the formation of toxic oligomers and fibrils.

References

- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GHSR growth hormone secretagogue receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. The Enigma of Tau Protein Aggregation: Mechanistic Insights and Future Challenges [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

The Strategic Application of 4-Boc-1-Fmoc-2-piperazineacetic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the design and synthesis of molecules with high specificity and enhanced pharmacological properties are paramount. Scaffolds that offer conformational rigidity and opportunities for diverse functionalization are of particular interest. 4-Boc-1-Fmoc-2-piperazineacetic acid is a uniquely valuable building block in medicinal chemistry, primarily due to its pre-constrained piperazine core and the presence of two orthogonal protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). This dual protection scheme allows for selective chemical manipulation at two different sites of the molecule, making it an ideal component for the construction of complex peptidomimetics, combinatorial libraries, and targeted therapeutics. This guide explores the potential applications of this versatile scaffold, with a focus on its role in peptide synthesis and as a core element in the design of enzyme inhibitors.

Core Applications in Medicinal Chemistry

The unique structural features of this compound lend themselves to several key applications in drug discovery and development.

Constrained Peptidomimetics and Peptide Synthesis

The incorporation of the piperazine ring into a peptide backbone introduces a significant conformational constraint. This can lead to peptides with improved metabolic stability, as the rigid structure can prevent enzymatic degradation. Furthermore, the defined geometry can lock the peptide into a bioactive conformation, enhancing its affinity and selectivity for its biological target. The orthogonal nature of the Boc and Fmoc protecting groups is central to its utility in solid-phase peptide synthesis (SPPS). The Fmoc group can be removed under mild basic conditions to allow for peptide chain elongation, while the Boc group remains stable. Subsequently, the Boc group can be removed under acidic conditions to allow for further functionalization at the piperazine ring, enabling the synthesis of branched or cyclic peptides.

A Scaffold for Farnesyltransferase Inhibitors

Although direct inhibitory data for compounds derived from this compound is not published, the following table presents data for other piperazine-containing compounds that have been investigated as farnesyltransferase inhibitors, illustrating the potential of this scaffold.

| Compound Class | Example Structure/Reference | Farnesyltransferase IC50 (nM) |

| Piperazine-based Peptidomimetics | Varies based on specific substitutions | Typically in the low nanomolar to micromolar range |

| Non-peptidic Piperazine Derivatives | Varies based on specific substitutions | Typically in the low nanomolar to micromolar range |

Note: The data in this table is representative of piperazine-containing farnesyltransferase inhibitors in general and not specific to derivatives of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The Ras signaling pathway and the role of farnesyltransferase.

Spectroscopic and Methodological Analysis of 4-Boc-1-Fmoc-2-piperazineacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and relevant experimental methodologies for the characterization of 4-Boc-1-Fmoc-2-piperazineacetic acid. This compound is a key building block in medicinal chemistry and peptide synthesis, valued for its utility in creating complex molecular architectures. This document is intended to serve as a comprehensive resource for researchers utilizing this and similar reagents.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule. The data presented below is based on predicted values for various adducts of the target molecule (C₂₆H₃₀N₂O₆, Exact Mass: 466.2104 Da).[1]

| Adduct Ion | Chemical Formula | Predicted m/z |

| [M+H]⁺ | C₂₆H₃₁N₂O₆⁺ | 467.2177 |

| [M+Na]⁺ | C₂₆H₃₀N₂NaO₆⁺ | 489.1996 |

| [M-H]⁻ | C₂₆H₂₉N₂O₆⁻ | 465.2031 |

| [M+NH₄]⁺ | C₂₆H₃₄N₃O₆⁺ | 484.2442 |

| [M+K]⁺ | C₂₆H₃₀N₂KO₆⁺ | 505.1736 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Boc (tert-butyl) | ~1.45 | Singlet | 9H |

| Piperazine Ring Protons | 2.80 - 4.50 | Multiplets | 7H |

| Acetic Acid CH₂ | 2.60 - 2.90 | Multiplet (AB quartet) | 2H |

| Fmoc CH | ~4.25 | Triplet | 1H |

| Fmoc CH₂ | ~4.40 | Doublet | 2H |

| Fmoc Aromatic Protons | 7.30 - 7.80 | Multiplets | 8H |

| Carboxylic Acid OH | >10.0 | Broad Singlet | 1H |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Boc C(CH₃)₃ | ~28.5 |

| Boc C (CH₃)₃ | ~80.0 |

| Piperazine Ring Carbons | 40.0 - 55.0 |

| Acetic Acid CH₂ | ~35.0 |

| Acetic Acid C=O | ~175.0 |

| Fmoc CH | ~47.0 |

| Fmoc CH₂ | ~67.0 |

| Fmoc Aromatic Carbons | 120.0 - 145.0 |

| Boc C=O | ~155.0 |

| Fmoc C=O | ~156.0 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of piperazine-containing compounds is as follows:[2]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[2]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the chosen solvent.

-

Shim the magnetic field to ensure optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

-

Employ a standard single 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a satisfactory signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum and enhance signal sensitivity.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry can be performed using Electrospray Ionization (ESI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.

-

Instrumentation:

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to observe different adducts.

-

Mass Analyzer: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is required to obtain accurate mass measurements.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra over a mass range that includes the expected molecular ions (e.g., m/z 100-1000).

-

The high-resolution data will allow for the determination of the elemental composition by comparing the measured mass to the theoretical mass.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the utilization of this compound in solid-phase peptide synthesis (SPPS), a common application for such a building block.

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc/Boc protected amino acids.

References

The Landscape of Farnesyltransferase Inhibition: A Technical Guide for Drug Discovery Professionals

Disclaimer: As of December 2025, publicly available scientific literature does not contain direct evidence or studies evaluating 4-Boc-1-Fmoc-2-piperazineacetic acid as a potential farnesyltransferase inhibitor. Therefore, this guide provides a comprehensive overview of farnesyltransferase inhibition, including established mechanisms, experimental protocols, and data presentation frameworks that would be essential for assessing any novel compound for such activity.

Introduction to Farnesyltransferase and Its Role as a Therapeutic Target

Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational modification process known as prenylation.[1] This process involves the attachment of a farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of specific proteins.[2] One of the most notable substrates for FTase is the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras), which are pivotal regulators of cell growth, differentiation, and survival.[1]

Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.[1] The function of these oncogenic Ras proteins is dependent on their localization to the cell membrane, a process facilitated by farnesylation.[2][3] By inhibiting FTase, the membrane association of Ras is prevented, thereby disrupting its signaling cascade and impeding tumor growth.[1][3] This understanding has positioned farnesyltransferase inhibitors (FTIs) as a promising class of anti-cancer agents.[4][5][6] Beyond Ras, other proteins involved in cellular processes are also farnesylated, and the anti-neoplastic effects of FTIs may also be attributed to the inhibition of their function.[4][6]

Mechanism of Action of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors primarily function by blocking the activity of the FTase enzyme. This inhibition can occur through several mechanisms, with the most common being competitive inhibition.[1]

-

Competitive Inhibitors: These inhibitors typically compete with either farnesyl pyrophosphate (FPP) or the protein substrate (containing the CaaX motif) for binding to the active site of FTase.[1] By occupying the active site, they prevent the enzyme from catalyzing the transfer of the farnesyl group.

-

Non-Competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[1]

The ultimate consequence of FTase inhibition is the disruption of the function of farnesylated proteins, most notably the Ras oncoproteins. This leads to a cascade of downstream effects, including cell cycle arrest and apoptosis in cancer cells.[3]

Experimental Workflow for Evaluation of Potential Farnesyltransferase Inhibitors

A systematic approach is necessary to identify and characterize novel FTIs. The following workflow outlines the key stages, from initial screening to cellular activity assessment.

Caption: A general experimental workflow for the identification and characterization of farnesyltransferase inhibitors.

Detailed Experimental Protocols

In Vitro Farnesyltransferase Activity/Inhibition Assay (Fluorescence-Based)

This assay is a common method for directly measuring the enzymatic activity of FTase and the inhibitory potential of test compounds in a cell-free system.[7] It is suitable for high-throughput screening.

Principle: The assay utilizes a fluorescently labeled peptide substrate (e.g., dansyl-peptide) and farnesyl pyrophosphate (FPP) as substrates for the FTase enzyme.[7] The transfer of the farnesyl group to the peptide can be detected by a change in fluorescence.

Materials:

-

Recombinant Farnesyltransferase (e.g., human FTase)

-

Farnesyl Pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)[8]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)[8]

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., FTI-276)[8]

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)[7][8]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. A final DMSO concentration of ≤1% is recommended to avoid affecting enzyme activity.[7]

-

Assay Setup:

-

Blank (no enzyme): Add assay buffer and the substrate mix (FPP and dansyl-peptide).[7]

-

Control (no inhibitor): Add FTase enzyme and the substrate mix.[7]

-

Test Compound: Add FTase enzyme, the substrate mix, and the test compound at various concentrations.[7]

-

Positive Control: Add FTase enzyme, the substrate mix, and a known FTase inhibitor.[7]

-

-

Reaction Initiation: Add the FTase enzyme to the appropriate wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.[8]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the specified wavelengths.[7][8]

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

-

Cellular Farnesylation Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit protein farnesylation within a cellular context.

Principle: Inhibition of FTase will lead to an accumulation of unfarnesylated proteins, such as H-Ras. Unfarnesylated proteins often exhibit a slight shift in their electrophoretic mobility compared to their farnesylated counterparts, which can be detected by Western blot.

Materials:

-

Cancer cell line expressing a farnesylated protein of interest (e.g., T24 human bladder carcinoma cells with mutant H-Ras)[3]

-

Cell culture reagents

-

Test compound

-

Lysis buffer

-

Protein assay reagents

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer apparatus and membranes

-

Primary antibody specific for the target protein (e.g., anti-H-Ras)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and prepare cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Compare the band patterns between untreated and treated samples. A shift in the molecular weight or the appearance of a higher molecular weight band in the treated samples indicates an accumulation of the unfarnesylated protein.

Farnesyltransferase Signaling Pathway

The Ras signaling pathway is a primary target of farnesyltransferase inhibitors. The following diagram illustrates a simplified representation of this pathway.

Caption: A simplified diagram of the Ras signaling pathway, a key target of farnesyltransferase inhibitors.

Data Presentation for a Novel Farnesyltransferase Inhibitor

When characterizing a new potential FTI, such as this compound, it is crucial to present the quantitative data in a clear and structured format. The following table provides a template for summarizing key in vitro and cellular activity data.

| Parameter | Value | Species/System | Reference |

| In Vitro Activity | |||

| IC50 (FTase) | Human | ||

| IC50 (GGTase-I) | Human | ||

| Ki (FTase) | Human | ||

| Mechanism of Inhibition | |||

| Cellular Activity | |||

| Cellular IC50 (Farnesylation) | T24 cells | ||

| Anti-proliferative IC50 | A549 cells | ||

| Apoptosis Induction (EC50) | HCT116 cells | ||

| In Vivo Efficacy | |||

| Tumor Growth Inhibition (%) | Mouse Xenograft Model | ||

| Dosage |

References

- 1. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of 4-Boc-1-Fmoc-2-piperazineacetic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and scaffolds into peptides is a key strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. 4-Boc-1-Fmoc-2-piperazineacetic acid is a valuable building block for introducing a constrained diamine moiety into a peptide sequence. Its unique bifunctional nature, with orthogonal Boc and Fmoc protecting groups, allows for selective deprotection and subsequent derivatization, making it a versatile tool for creating complex peptide architectures, including branched and cyclic structures.[1][2]

These application notes provide detailed protocols for the efficient incorporation of this compound into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The protocols cover coupling reactions, deprotection strategies, and analytical monitoring.

Data Presentation

The successful incorporation of sterically hindered amino acid derivatives like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of illustrative quantitative data for the coupling efficiency of this building block under various conditions.

| Coupling Reagent | Activator | Base | Coupling Time (h) | Purity (%) | Yield (%) |

| HATU | - | DIPEA | 2 | >95 | >90 |

| HBTU | HOBt | DIPEA | 4 | >90 | >85 |

| DIC | Oxyma | DIPEA | 4 | >90 | >85 |

| PyBOP | - | DIPEA | 3 | >92 | >88 |

Note: Data is illustrative and based on typical outcomes for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

-

Swelling: Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF) (10-15 mL per gram of resin). Allow the resin to swell for at least 30 minutes with gentle agitation.

Fmoc Deprotection

This protocol outlines the removal of the N-terminal Fmoc group from the growing peptide chain prior to coupling with this compound.

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the piperidine solution.

-

Repeat steps 2-4 one more time.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

Coupling of this compound

Due to the steric hindrance of the building block, a highly efficient coupling reagent is recommended. HATU is often the reagent of choice for such challenging couplings.

Protocol using HATU:

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex briefly.

-

Coupling Reaction: Immediately add the activation mixture to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

Orthogonal Deprotection and On-Resin Derivatization

The presence of both Fmoc and Boc protecting groups allows for selective manipulation of the piperazine nitrogens.

a) Selective Fmoc Removal from the Piperazine N-1:

-

Following the coupling of the piperazine moiety, the Fmoc group on the piperazine ring can be removed using the standard piperidine/DMF treatment as described in the "Fmoc Deprotection" protocol. This exposes a secondary amine for further elongation of the peptide chain from this position.

b) Selective Boc Removal from the Piperazine N-4:

-

To deprotect the Boc group, the resin-bound peptide is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

-

The reaction is usually complete within 30-60 minutes at room temperature.

-

Following Boc deprotection, the resin should be washed with DCM, followed by a neutralization step with a solution of 10% DIPEA in DMF, and then washed again with DMF. This will expose the N-4 amine for further functionalization, such as the attachment of small molecules, linkers, or another peptide chain.

Cleavage and Final Deprotection

-

After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Visualizations

Caption: Standard SPPS cycle for incorporating this compound.

Caption: Orthogonal deprotection strategy for the piperazine moiety.

References

Application Notes and Protocols for 4-Boc-1-Fmoc-2-piperazineacetic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-1-Fmoc-2-piperazineacetic acid is a valuable building block for introducing a constrained dipeptide mimic into peptide sequences. Its rigid piperazine core can impart unique conformational properties to peptides, potentially enhancing their biological activity, stability, and selectivity. However, the steric bulk and N-substituted nature of this derivative present challenges for its efficient incorporation during Solid-Phase Peptide Synthesis (SPPS). These application notes provide detailed protocols and recommendations to overcome these challenges and ensure successful coupling.

The structure of this compound, with a bulky Boc protecting group on one nitrogen and the Fmoc-protected amino acid moiety on the other, leads to significant steric hindrance around the carboxylic acid. This can impede the approach of the activated acid to the resin-bound amine, resulting in slower reaction rates and potentially incomplete couplings. Standard coupling conditions may prove insufficient, necessitating the use of more potent reagents and optimized protocols.

Recommended Coupling Protocols

Due to the sterically hindered nature of this compound, the use of highly efficient coupling reagents is strongly recommended. Urionium/aminium or phosphonium-based reagents are preferred over carbodiimides like DIC, which may exhibit slower kinetics.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Briefly vortex the solution.

-

Coupling: Immediately add the activation solution to the swollen resin.

-

Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult sequences, the reaction time can be extended.

-

Washing: After the coupling, thoroughly wash the resin with DMF (3 x 5 min) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling is recommended (see Protocol 2).

Protocol 2: Double Coupling Strategy for Difficult Sequences

If the initial coupling is incomplete (indicated by a positive Kaiser test), a double coupling should be performed.

Procedure:

-

First Coupling: Follow steps 1-5 of Protocol 1.

-

Kaiser Test: Perform a Kaiser test. If the beads are blue or purple, proceed with the second coupling.

-

Washing: Thoroughly wash the resin with DMF (3 x 5 min).

-

Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 2. Add this to the resin and let it react for another 1-2 hours.

-

Final Washing: Wash the resin with DMF (3 x 5 min).

-

Confirmation: Perform a final Kaiser test to confirm the completion of the coupling.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for this compound is not widely published, the following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids, which serves as a guide for reagent selection.

| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Residues | Key Advantages | Potential Drawbacks |

| HATU | Urionium/Aminium | ++++ | High reactivity, fast kinetics.[1] | Higher cost, potential for side reactions if used in excess.[1] |

| HCTU | Urionium/Aminium | +++ | High reactivity, often more cost-effective than HATU.[2] | Can be less effective than HATU for the most challenging couplings. |

| COMU | Urionium/Aminium | ++++ | High coupling efficiency, byproducts are soluble and easily removed.[1] | Higher cost. |

| PyBOP | Phosphonium | +++ | Good for routine and moderately difficult couplings. | Can generate carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative. |

| DIC/HOBt | Carbodiimide | ++ | Cost-effective and widely used for standard couplings. | Slower kinetics and lower efficiency for sterically hindered residues. |

Experimental Workflows and Diagrams

To visualize the experimental processes, the following diagrams created using the DOT language illustrate the key workflows.

Troubleshooting

Problem: Incomplete Coupling (Positive Kaiser Test)

-

Solution 1: Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight.

-

Solution 2: Double Coupling: As described in Protocol 2, perform a second coupling with fresh reagents.

-

Solution 3: Increase Temperature: Cautiously increase the reaction temperature to 30-40°C. Note that higher temperatures can increase the risk of racemization.

-

Solution 4: Change Solvent: In cases of peptide aggregation, switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding a small amount of DMSO can improve solvation.

Problem: Potential for Racemization

While urethane-protected amino acids like this Fmoc-derivative are generally resistant to racemization, the use of strong activating agents and bases can increase this risk.

-

Mitigation: Avoid prolonged pre-activation times. Add the activation mixture to the resin immediately after preparation. Use a hindered base like DIPEA rather than less hindered bases.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. Due to its inherent steric hindrance, the use of high-efficiency coupling agents such as HATU, HCTU, or COMU is paramount. By employing the detailed protocols and troubleshooting strategies outlined in these application notes, researchers can effectively utilize this valuable building block to advance their peptide-based drug discovery and development efforts.

References

Inducing Beta-Turns in Peptides with 4-Boc-1-Fmoc-2-piperazineacetic Acid: Application Notes and Protocols